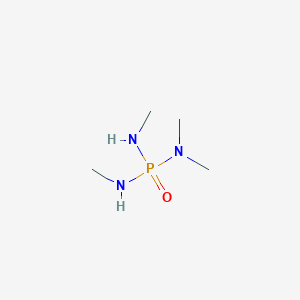
Phosphoric triamide, N,N,N/',N/'/'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’'-Tetramethylphosphoric triamide is a chemical compound with the molecular formula C4H14N3OP. It is a colorless to light yellow liquid with a spicy odor. This compound is known for its high polarity and is commonly used as a solvent in various chemical reactions .
Méthodes De Préparation
N,N,N’,N’‘-Tetramethylphosphoric triamide is typically synthesized through the reaction of dimethylamine with phosphorus oxychloride. The reaction is carried out in a solvent such as trioxane, with ammonia used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction. The reaction temperature is maintained between 40-60°C. After the reaction, the mixture is filtered to remove ammonium chloride, and the solvent is recovered. The product is then distilled to obtain pure N,N,N’,N’'-Tetramethylphosphoric triamide .
Analyse Des Réactions Chimiques
N,N,N’,N’'-Tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form different phosphoric triamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N,N,N’,N’'-Tetramethylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for the dissolution of polymers, gases, and organometallic reagents. It is also used to accelerate reactions involving organolithium compounds by breaking down their aggregation.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of N,N,N’,N’'-Tetramethylphosphoric triamide involves its high polarity and ability to stabilize cations. This compound can form strong hydrogen bonds with various substrates, facilitating their dissolution and reaction. It also acts as a ligand, coordinating with metal ions to form stable complexes, which can enhance the reactivity of the metal center .
Comparaison Avec Des Composés Similaires
N,N,N’,N’'-Tetramethylphosphoric triamide is unique due to its high polarity and ability to stabilize cations. Similar compounds include:
Hexamethylphosphoramide (HMPA): Known for its high polarity and use as a solvent in various chemical reactions.
N,N’-Dimethylpropyleneurea (DMPU): Used as a high-polarity solvent with lower toxicity compared to HMPA.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent used in various chemical and biological applications.
N,N,N’,N’'-Tetramethylphosphoric triamide stands out due to its specific ability to stabilize cations and its unique reactivity in various chemical reactions .
Propriétés
Numéro CAS |
16853-36-4 |
|---|---|
Formule moléculaire |
C4H14N3OP |
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
N-[dimethylamino(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C4H14N3OP/c1-5-9(8,6-2)7(3)4/h1-4H3,(H2,5,6,8) |
Clé InChI |
IQICYUQNNRAIMZ-UHFFFAOYSA-N |
SMILES |
CNP(=O)(NC)N(C)C |
SMILES canonique |
CNP(=O)(NC)N(C)C |
Key on ui other cas no. |
16853-36-4 |
Synonymes |
N-(dimethylamino-methylamino-phosphoryl)methanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















